molecular formula C17H12N2O3S2 B2796050 (Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 315692-73-0

(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2796050
CAS No.: 315692-73-0
M. Wt: 356.41
InChI Key: BNMPTYFDWTVPCZ-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a chemical compound of significant interest in medicinal chemistry research, belonging to the 5-ene-4-thiazolidinone class of heterocycles . This structural family is known for its diverse biological activities and is frequently explored in the development of novel therapeutic agents . The core structure of this compound features a rhodanine (2-thioxo-4-thiazolidinone) scaffold, which is substituted at the N3 position with a 2,3-dihydrobenzo[b][1,4]dioxine group and at the C5 position with a (Z)-pyridin-3-ylmethylene moiety. The (Z) configuration of the exocyclic double bond at C5 is typical for 5-ene-4-thiazolidinones derived from the Knoevenagel condensation with aromatic aldehydes . The 2,3-dihydrobenzo[b][1,4]dioxine (1,4-benzodioxane) scaffold is a privileged structure in drug discovery. Compounds containing this moiety have been identified as inhibitors of key biological targets. For instance, 2,3-dihydrobenzo[b][1,4]dioxine derivatives have been reported as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and a validated target for cancer therapy . Furthermore, related 5-ene-rhodanine derivatives have been investigated for a range of pharmacological activities, including potential use as antibacterial agents and for the treatment of metabolic bone disorders . The presence of the pyridin-3-yl group may contribute to the molecule's ability to engage in hydrogen bonding and coordinate with biological targets, potentially modulating various enzymatic pathways. Researchers value this compound as a versatile building block or a hit structure for hit-to-lead optimization campaigns in oncology, infectious disease, and beyond. Its mechanism of action is likely target-specific but may involve interaction with enzymes or receptors pertinent to these disease areas. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c20-16-15(8-11-2-1-5-18-10-11)24-17(23)19(16)12-3-4-13-14(9-12)22-7-6-21-13/h1-5,8-10H,6-7H2/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMPTYFDWTVPCZ-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)C(=CC4=CN=CC=C4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)/C(=C/C4=CN=CC=C4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a compound that belongs to the thiazolidinone family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and existing research findings.

Chemical Structure and Properties

The compound features a thioxothiazolidin core with substituents that include a dihydrobenzo[dioxin] moiety and a pyridine ring. This unique structural combination is responsible for its diverse biological activities.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, derivatives related to thioxothiazolidin compounds have shown potent inhibitory effects against various bacterial strains. A study highlighted the inhibition of adenylate kinases (AKs) in Escherichia coli and Streptococcus pneumoniae, with IC50 values of 0.067 mM and 0.065 mM respectively, indicating strong antibacterial potential .

Anti-inflammatory Effects

The 1,4-benzodioxane scaffold present in the compound is known for its anti-inflammatory properties. Studies have demonstrated that similar compounds can inhibit pathways associated with inflammation, suggesting that this compound may also exhibit such effects .

Anticancer Potential

Thiazolidinone derivatives are being explored for their anticancer activities. The compound's structure allows it to interact with cellular pathways involved in cancer progression. Some studies have indicated that similar compounds can inhibit critical pathways like p38 MAPK, which is involved in cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of adenylate kinases, which play a crucial role in nucleotide metabolism and energy homeostasis in bacteria.
  • Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Induction of Apoptosis : Similar thiazolidinone derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

StudyFocusKey Findings
Antimicrobial activityStrong inhibition of bacterial AKs; IC50 values: E. coli - 0.067 mM; S. pneumoniae - 0.065 mM
Anti-inflammatory propertiesDemonstrated anti-inflammatory activity through inhibition of specific pathways
Anticancer potentialSuggested inhibition of p38 MAPK pathway; potential for growth inhibition in cancer models

Scientific Research Applications

Biological Properties

Thiazolidinones exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds containing thiazolidinone moieties have shown promise in inhibiting tumor cell proliferation. The compound in focus has been evaluated against various cancer cell lines such as Huh7 D12 and MDA-MB 231, revealing significant cytotoxic effects .
  • Kinase Inhibition : The compound has been tested for its ability to inhibit specific kinases involved in cancer progression. Notably, it has demonstrated effective inhibition against DYRK1A and GSK3α/β kinases, which are crucial in various signaling pathways associated with cancer and neurodegenerative diseases .
  • Antimicrobial Properties : Thiazolidinones have also been investigated for their antimicrobial effects. Some derivatives have shown activity against bacterial strains, indicating potential use as antimicrobial agents .

Applications in Medicinal Chemistry

The structural features of (Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one make it a valuable scaffold for drug development:

  • Lead Compound Development : Its ability to inhibit specific protein kinases positions it as a lead compound for further development into targeted therapies for cancers and other diseases .
  • Pharmacophore Design : The thiazolidinone core can be modified to enhance selectivity and potency. Researchers are exploring various substitutions at the C5 position to optimize pharmacological profiles .
  • Combination Therapies : Due to its diverse mechanisms of action, this compound can be integrated into combination therapies aimed at overcoming drug resistance in cancer treatments .

Case Studies

Several studies have documented the efficacy of thiazolidinone derivatives:

  • A study highlighted the synthesis of a library of thiazolidinones that were screened for their activity against DYRK1A. The most promising compounds exhibited IC50 values in the nanomolar range, indicating high potency as inhibitors .
  • Another investigation focused on the modification of thiazolidinone derivatives to enhance their anticancer properties. The results showed that specific substitutions significantly improved their efficacy against various tumor cell lines .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Thioxothiazolidin-4-one Derivatives
Feature Target Compound 5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Compound 477735-22-1
Core Structure 2-Thioxothiazolidin-4-one 2-Thioxothiazolidin-4-one 2-Thioxothiazolidin-4-one
Substituent at C5 Pyridin-3-ylmethylene 4,5-Dihydropyrazole Pyrido[1,2-a]pyrimidin-4-one
Additional Groups 2,3-Dihydrobenzo[d][1,4]dioxin Aryl rings Piperazine, Methoxyphenyl
Synthetic Method Condensation (inferred) Reflux in ethanol Multi-step synthesis
Table 2: Key Functional Groups and Potential Bioactivity
Compound Functional Groups with Potential Impact Hypothesized Bioactivity (Based on Analogs)
Target Compound - Thioamide (C=S): Metal-binding
- Dihydrodioxin: Lipophilicity
- Pyridine: H-bonding
Antimicrobial, Kinase inhibition
Derivatives - Dihydropyrazole: Flexibility
- Aryl rings: Hydrophobic interactions
Anti-inflammatory
Compound 477735-22-1 - Piperazine: Solubility
- Pyrido-pyrimidinone: DNA intercalation
Anticancer

Q & A

Basic Question: What are the standard synthetic routes for preparing (Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one?

Answer:
The compound is typically synthesized via a multi-step protocol involving:

Condensation reactions : Refluxing a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) with a substituted benzaldehyde derivative (e.g., pyridin-3-ylmethylene) in ethanol for 2–4 hours under acidic or basic catalysis .

Cyclization and purification : The crude product is filtered, washed with ethanol, and recrystallized from a DMF–EtOH (1:1) mixture to enhance purity .

Stereochemical control : The (Z)-isomer is isolated using selective crystallization or chromatographic techniques, confirmed by NOESY NMR .

Advanced Question: How can reaction conditions be optimized to improve the yield of the (Z)-isomer during synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction kinetics and stereoselectivity .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) influence imine formation and isomer ratios .
  • Temperature modulation : Lower temperatures (40–60°C) favor the (Z)-isomer by reducing thermal isomerization .
  • Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching to minimize by-products .

Basic Question: What spectroscopic methods are used to characterize this compound?

Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons from the dihydrodioxin and pyridine moieties .
    • ¹³C NMR : Signals at δ 170–180 ppm verify the thioxothiazolidinone carbonyl .
  • IR spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ corresponds to the C=O group .
  • Mass spectrometry : HRMS (ESI) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Advanced Question: How can contradictory spectral data (e.g., unexpected NOESY correlations) be resolved during structural validation?

Answer:
Contradictions may arise from dynamic stereochemistry or impurities. Mitigation steps:

Dynamic NMR : Variable-temperature NMR identifies equilibrium between isomers .

HPLC purification : Remove impurities using reverse-phase chromatography with acetonitrile/water gradients .

X-ray crystallography : Definitive confirmation of the (Z)-configuration via single-crystal analysis .

Basic Question: What biological assays are suitable for evaluating the compound’s activity?

Answer:
Common assays include:

  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Anti-inflammatory activity : COX-2 inhibition assays using ELISA .

Advanced Question: How can structure-activity relationships (SAR) be studied for this compound?

Answer:
SAR strategies involve:

Derivatization : Synthesize analogs with modified substituents (e.g., replacing pyridin-3-yl with nitro or methoxy groups) .

Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like EGFR or COX-2 .

Bioactivity correlation : Compare IC₅₀ values of analogs to identify critical pharmacophores (e.g., the thioxothiazolidinone core) .

Example SAR Table:

Analog ModificationBioactivity TrendKey Finding
Pyridine → Nitrophenyl↑ Anticancer activityNitro group enhances ROS generation
Dihydrodioxin → Benzothiazole↓ Antimicrobial potencyLoss of dihydrodioxin disrupts membrane targeting

Basic Question: What are the stability considerations for this compound under different storage conditions?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent photoisomerization .
  • Humidity control : Use desiccants to avoid hydrolysis of the thioxo group .
  • pH stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent ring-opening .

Advanced Question: How can degradation products be identified and quantified?

Answer:

  • Forced degradation studies : Expose the compound to heat (60°C), UV light, or oxidative stress (H₂O₂) .
  • LC-MS/MS analysis : Identify degradation products (e.g., sulfonic acid derivatives) via fragmentation patterns .
  • Kinetic modeling : Determine degradation rate constants (k) using Arrhenius plots for shelf-life prediction .

Basic Question: What computational tools are used to predict the compound’s reactivity?

Answer:

  • DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) for electrophilicity .
  • Molecular dynamics (MD) : GROMACS simulates solvent interactions and conformational stability .

Advanced Question: How can synthetic scalability challenges (e.g., low yield in cyclization) be addressed?

Answer:

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic cyclization steps .
  • Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported ZnCl₂) enhance recyclability and yield .
  • DoE optimization : Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, solvent ratio) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.